Cas no 1664-40-0 (N1-phenylethane-1,2-diamine)

N1-phenylethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- N1-Phenylethane-1,2-diamine
- N-(2-Aminoethyl)aniline
- N-Phenylethyldiamine
- N-Phenylethylenediamine
- N-(2-aminoethyl)benzenamine
- N'-phenylethane-1,2-diamine
- RARECHEM AL BW 1149
- TIMTEC-BB SBB004200
- N-PHENYLETHYLENEDIAM
- n-phenyl-2-ethanediamine
- 2-(Phenylamino)ethanamine
- N-Phenyl-1,2-ethanediamine
- Ethylenediamine, N-phenyl-
- 1,2-Ethanediamine, N-phenyl-
- Benzenamine, N-(2-aminoethyl)-
- 1,2-Ethanediamine, N1-phenyl-
- N-phenylethane-1,2-diamine
- n1-phenyl-1,2-ethanediamine
- OCIDXARMXNJACB-UHFFFAOYSA-N
- (2-aminoethyl)phenylamine
- phenylethylenediamine
- NSC84247
- phenyl ethylene diamine
- 2-phenylaminoethylamin
- 2-phenylaminoethylamine
- NSC-84247
- N-phenyl ethylene diamine
- N-(2-aminoethyl)-aniline
- OCIDXARMXNJACB-UHFFFAOYSA-
- n2-phenyl-1,2-ethanediamine
- AC8789
- 1664-40-0
- MFCD00008162
- SCHEMBL307775
- EN300-81504
- CS-0045385
- EINECS 216-773-4
- A852266
- FT-0629102
- N1-phenyl-ethane-1,2-diamine
- N-phenyl-ethane-1,2-diamine
- NS00025445
- N'-phenyl-ethane-1,2-diamine
- AKOS005135725
- N-phenyl ethyl-ene diamine
- N-phenyl-ethylene-diamine
- N -phenylethylenediamine
- BAA66440
- SY009366
- N-phenyl ethylenediamine
- N-Phenylethylenediamine, 98%
- P1101
- NSC 84247
- InChI=1/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
- AC-25457
- J-010281
- DTXSID1061861
- STR05027
- DB-043652
- ethane, 1-amino-2-phenylamino-
- STL257388
- N1-phenylethane-1,2-diamine
-
- MDL: MFCD00008162
- Inchi: 1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
- InChI Key: OCIDXARMXNJACB-UHFFFAOYSA-N
- SMILES: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])N([H])[H]
- BRN: 508205
Computed Properties
- Exact Mass: 136.10000
- Monoisotopic Mass: 136.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 77.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 38
Experimental Properties
- Color/Form: Colorless or yellow liquid.
- Density: 1.041 g/mL at 25 °C(lit.)
- Boiling Point: 263°C
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.587(lit.)
- PSA: 38.05000
- LogP: 1.83050
- Sensitiveness: Air Sensitive
- Solubility: Not determined
N1-phenylethane-1,2-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:2735
- WGK Germany:3
- Hazard Category Code: 34-37
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- PackingGroup:III
- Safety Term:8
- Risk Phrases:R34; R37
- Packing Group:III
- HazardClass:8
- TSCA:Yes
- Storage Condition:2-8°C
N1-phenylethane-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N1-phenylethane-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81504-25.0g |
N1-phenylethane-1,2-diamine |
1664-40-0 | 95% | 25.0g |
$183.0 | 2023-02-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42360-5g |
N1-Phenylethane-1,2-diamine |
1664-40-0 | 5g |
¥156.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N837934-5g |
N-Phenylethylenediamine |
1664-40-0 | 98 % | 5g |
¥238.00 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42360-100g |
N1-Phenylethane-1,2-diamine |
1664-40-0 | 100g |
¥2406.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D910706-25g |
N-Phenylethylenediamine |
1664-40-0 | 97% | 25g |
$100 | 2023-09-03 | |
eNovation Chemicals LLC | D910706-100g |
N-Phenylethylenediamine |
1664-40-0 | 97% | 100g |
$360 | 2023-09-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236085-10 g |
N-Phenylethylenediamine, |
1664-40-0 | 10g |
¥474.00 | 2023-07-10 | ||
eNovation Chemicals LLC | Y1041704-100g |
1,2-Ethanediamine, N1-phenyl- |
1664-40-0 | 95% | 100g |
$355 | 2023-05-18 | |
eNovation Chemicals LLC | Y1041704-500g |
1,2-Ethanediamine, N1-phenyl- |
1664-40-0 | 95% | 500g |
$1470 | 2023-05-18 | |
abcr | AB177775-25g |
N-Phenylethylenediamine, 98%; . |
1664-40-0 | 98% | 25g |
€388.10 | 2024-04-19 |
N1-phenylethane-1,2-diamine Related Literature
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Yehia A. Ibrahim,Nouria A. Al-Awadi,Talal F. Al-Azemi,Elizabeth John RSC Adv. 2014 4 38869
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2. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxinesMahesh S. Deshmukh,Biswajit Das,Nidhi Jain RSC Adv. 2013 3 22389
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3. Metal ions as external stimuli in stereoselective self-sorting of koneramines and thiokoneraminesSakthi Raje,Kalaikodikumaran Mani,Mahesh MinnathParsutkar,Raja Angamuthu New J. Chem. 2017 41 12303
-
Thirumanasekaran Dhanalakshmi,Eringathodi Suresh,Mallayan Palaniandavar Dalton Trans. 2009 8317
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Kamelah S. Al-Rashdi,Bandar A. Babgi,Ehab M. M. Ali,Abdesslem Jedidi,Abdul-Hamid M. Emwas,Bambar Davaasuren,Mariusz Jaremko,Mark G. Humphrey RSC Adv. 2023 13 9333
Related Categories
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
Additional information on N1-phenylethane-1,2-diamine
N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0): An Overview of Its Properties, Applications, and Recent Research
N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of a phenyl group attached to an ethane-1,2-diamine backbone. The combination of these functional groups imparts a range of chemical and physical properties that make it valuable for various applications.
The molecular formula of N1-Phenylethane-1,2-diamine is C8H12N2, and its molecular weight is approximately 136.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. It is soluble in water and many organic solvents, making it easy to handle and incorporate into various formulations.
In terms of chemical reactivity, N1-Phenylethane-1,2-diamine exhibits strong nucleophilic properties due to the presence of the amino groups. This makes it an excellent starting material for the synthesis of more complex molecules, including pharmaceutical intermediates, dyes, and polymers. The compound can undergo a variety of reactions, such as condensation with aldehydes and ketones to form imines, Michael addition reactions with α,β-unsaturated carbonyl compounds, and coupling reactions with halides to form substituted amines.
One of the key applications of N1-Phenylethane-1,2-diamine is in the pharmaceutical industry. It serves as an intermediate in the synthesis of several important drugs. For example, it is used in the production of antiviral agents, anti-inflammatory drugs, and analgesics. The compound's ability to form stable complexes with metal ions also makes it useful in the development of metal-based pharmaceuticals.
Recent research has further expanded the potential applications of N1-Phenylethane-1,2-diamine. A study published in the Journal of Medicinal Chemistry highlighted its use as a ligand in the synthesis of metallo-drugs for cancer therapy. The researchers found that complexes formed with platinum and palladium exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapy agents. This opens up new avenues for developing more effective and targeted cancer treatments.
In addition to its pharmaceutical applications, N1-Phenylethane-1,2-diamine has found use in the field of materials science. It can be polymerized to form polyamides with unique mechanical properties and thermal stability. These polymers have potential applications in areas such as coatings, adhesives, and high-performance composites. The ability to tailor the properties of these materials by modifying the structure of N1-Phenylethane-1,2-diamine makes it an attractive candidate for advanced material development.
The environmental impact of N1-Phenylethane-1,2-diamine is another area of active research. Studies have shown that it can be biodegraded under certain conditions, which is an important consideration for its industrial use. Efforts are underway to develop more sustainable synthesis methods that minimize environmental impact while maintaining high yields and purity.
In conclusion, N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical properties make it a valuable starting material for synthesizing complex molecules and developing new materials with advanced functionalities. Ongoing research continues to uncover new uses and improve our understanding of this versatile compound.
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